4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid
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Overview
Description
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is a compound that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under radical conditions to introduce the trifluoromethyl group onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- has various applications in scientific research:
Mechanism of Action
The mechanism by which butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(trifluoromethyl)butanoic acid: This compound also contains a trifluoromethyl group and shares similar properties with butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]-.
Sorafenib: A drug that contains a trifluoromethyl group and is used in cancer therapy.
Uniqueness
Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is unique due to its specific structure, which combines the properties of a butanoic acid derivative with the trifluoromethyl group. This combination enhances its stability, lipophilicity, and potential for various applications in research and industry .
Properties
CAS No. |
613657-97-9 |
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Molecular Formula |
C11H12F3NO4S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C11H12F3NO4S/c12-11(13,14)8-4-1-2-5-9(8)20(18,19)15-7-3-6-10(16)17/h1-2,4-5,15H,3,6-7H2,(H,16,17) |
InChI Key |
VOSKFJRFTNXBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCC(=O)O |
Origin of Product |
United States |
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